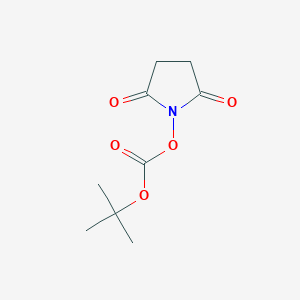

Boc-OSu

Description

The exact mass of the compound Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGFSVGZCYYHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065361 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-12-3 | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl succinimido carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Boc-OSu Amine Protection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for the protection of primary and secondary amines using tert-butyl N-succinimidyl carbonate (Boc-OSu). This reagent is a highly effective and widely used tool in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, for the introduction of the tert-butyloxycarbonyl (Boc) protecting group.

Core Mechanism: Nucleophilic Acyl Substitution

The protection of an amine with this compound proceeds via a well-established nucleophilic acyl substitution mechanism. This reaction is characterized by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the this compound reagent, leading to the formation of a stable carbamate and the displacement of N-hydroxysuccinimide (NHS) as a leaving group.[1]

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbonyl carbon of the this compound molecule. This initial attack results in the formation of a transient tetrahedral intermediate.[2]

-

Formation of the Tetrahedral Intermediate: This short-lived intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.

-

Collapse of the Intermediate and Departure of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the cleavage of the bond between the carbonyl carbon and the oxygen of the N-hydroxysuccinimide moiety. The stability of the resulting N-hydroxysuccinimide anion makes it an excellent leaving group.

-

Proton Transfer: The liberated N-hydroxysuccinimide, or another basic species in the reaction mixture (such as a non-nucleophilic base added to the reaction), abstracts a proton from the positively charged nitrogen atom of the newly formed carbamate. This neutralization step yields the final, stable Boc-protected amine and the protonated form of the base.

A key advantage of using this compound is the nature of the byproduct, N-hydroxysuccinimide. NHS is highly soluble in water, which greatly simplifies the purification of the desired Boc-protected product through a simple aqueous workup.[1]

Reaction Pathway Diagram

Caption: Mechanism of this compound Amine Protection.

Quantitative Data on this compound Amine Protection

| Amine Substrate | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Glycine methyl ester | Dioxane/Water | NaHCO₃ | Room Temp | 2 | >95 | General Knowledge |

| Aniline | THF | Triethylamine | Room Temp | 4-6 | ~90 | General Knowledge |

| Benzylamine | Dichloromethane | DIPEA | Room Temp | 1-3 | >95 | General Knowledge |

| Diethylamine | Acetonitrile | None | Room Temp | 12 | Moderate | General Knowledge |

| (S)-Alanine | Water/t-BuOH | NaOH | 0 to Room Temp | 4 | ~90 | General Knowledge |

Note: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base commonly used to scavenge the proton released during the reaction without competing with the amine substrate.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the Boc protection of a primary aromatic amine (aniline) and a primary aliphatic amine (benzylamine) using this compound.

Protocol 1: Boc Protection of Aniline

Materials:

-

Aniline

-

tert-butyl N-succinimidyl carbonate (this compound)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq).

-

Dissolve the aniline in anhydrous THF (approximately 10 mL per 1 g of aniline).

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF.

-

Add the this compound solution dropwise to the stirring aniline solution over a period of 15 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Boc Protection of Benzylamine

Materials:

-

Benzylamine

-

tert-butyl N-succinimidyl carbonate (this compound)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add DIPEA (1.5 eq) to the solution.

-

Add this compound (1.05 eq) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the Boc-protected benzylamine.

Logical Workflow for Amine Protection

The decision-making process and experimental execution for a typical this compound amine protection can be visualized as follows:

Caption: Experimental Workflow for this compound Protection.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of tert-Butyl N-succinimidyl carbonate, commonly referred to as Boc-OSu. This reagent is pivotal in organic synthesis, particularly for the protection of primary and secondary amines through the introduction of the tert-butoxycarbonyl (Boc) protecting group. A thorough understanding of its characteristics is essential for its effective application in peptide synthesis, drug development, and other areas of medicinal chemistry.

Core Chemical and Physical Properties

This compound is a white crystalline solid that is widely used due to its ability to efficiently introduce the Boc protecting group under mild conditions. The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Name | tert-Butyl N-succinimidyl carbonate | |

| Synonyms | N-(tert-Butoxycarbonyloxy)succinimide | |

| CAS Number | 13139-12-3 | |

| Molecular Formula | C₉H₁₃NO₅ | |

| Molecular Weight | 215.20 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | ~95 °C (with decomposition) | |

| Solubility | Soluble in ether, ethyl acetate, acetone; Insoluble in water, petroleum ether | [1] |

| Storage Temperature | -20°C |

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and reaction efficiency. The primary mode of degradation is hydrolysis of the N-hydroxysuccinimide (NHS) ester linkage, which is susceptible to moisture.

General Handling and Storage: this compound is sensitive to moisture and should be stored under desiccated conditions at -20°C to minimize hydrolysis. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.

Stability in Aqueous Solutions: The stability of the NHS ester is highly dependent on pH and temperature. Hydrolysis is significantly accelerated under basic conditions and at elevated temperatures. While specific quantitative data for this compound is not readily available, the stability of NHS esters, in general, provides a good approximation. The half-life of NHS esters in aqueous solutions at various conditions is presented below.

| pH | Temperature (°C) | Approximate Half-Life | References |

| 7.0 | 0 | 4 - 5 hours | [2] |

| 7.0 | Room Temperature | ~7 hours | [3] |

| 8.6 | 4 | 10 minutes | [2] |

These values indicate that for reactions in aqueous or protic solvents, the pH should be maintained near neutral or slightly acidic, and the temperature should be kept low to minimize the competing hydrolysis reaction.

Reaction Mechanism and Experimental Protocols

This compound is a highly efficient reagent for the protection of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the this compound, leading to the formation of a stable carbamate and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Reaction Mechanism with an Amine

The following diagram illustrates the general mechanism for the Boc protection of an amine using this compound.

Caption: Reaction mechanism of this compound with a primary amine.

Experimental Protocol for Boc Protection of Benzylamine

This protocol provides a general procedure for the Boc protection of a primary amine, using benzylamine as an example.

Materials:

-

Benzylamine

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in DCM or THF.

-

Addition of Base: Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of this compound: Add this compound (1.05 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the Boc protection of an amine.

Caption: General workflow for Boc protection of an amine.

Conclusion

This compound is a highly effective and versatile reagent for the protection of amines. Its high reactivity allows for efficient protection under mild conditions. However, its sensitivity to moisture necessitates careful handling and storage to ensure its efficacy. By understanding the chemical properties and stability of this compound, researchers can optimize their reaction conditions to achieve high yields of Boc-protected products, a crucial step in the synthesis of complex molecules for research and drug development.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a foundational tool in the art of peptide synthesis. Its strategic application and removal are critical for the successful construction of peptide chains, ensuring the specific and orderly assembly of amino acids. This technical guide provides a comprehensive overview of the principles, experimental protocols, and critical considerations surrounding the use of the Boc group in both solid-phase and solution-phase peptide synthesis.

Core Principles of Boc Protection

The Boc group is employed to temporarily block the nucleophilic α-amino group of an amino acid. This prevents unwanted side reactions, such as the formation of poly-amino acids, during the activation of the carboxyl group for peptide bond formation. The choice of the Boc group is predicated on its ease of introduction and its lability under specific acidic conditions, which allows for its selective removal without compromising the integrity of the growing peptide chain or other protecting groups.[1][]

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic approach in solid-phase peptide synthesis (SPPS).[3] In this scheme, the temporary Nα-amino group is protected by the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based, requiring a much stronger acid, such as hydrogen fluoride (HF), for their removal at the final cleavage step.[3][]

The Chemistry of Boc Protection and Deprotection

Boc Protection: The introduction of the Boc group onto the N-terminus of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[5][6] The reaction is generally carried out in the presence of a base. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, yielding the N-Boc protected amine along with the byproducts tert-butanol and carbon dioxide. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[5]

Boc Deprotection: The removal of the Boc group is an acid-catalyzed process.[3] Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly employed.[1][7] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8][9] This carbamic acid is unstable and readily decarboxylates, releasing the free amine as an ammonium salt.[1][8]

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by various factors including the choice of reagents, solvents, temperature, and reaction time. Below is a summary of typical conditions and outcomes.

| Parameter | Boc Protection | Boc Deprotection (SPPS) | Boc Deprotection (Solution Phase) |

| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O)[5] | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3][10] | 4M HCl in 1,4-dioxane or ethyl acetate[3] |

| Base/Catalyst | Triethylamine (TEA), NaOH, or DMAP[5][11] | Not applicable | Not applicable |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water/Acetone[5][9][11] | Dichloromethane (DCM)[10] | 1,4-dioxane, Ethyl acetate[3] |

| Temperature | Room temperature to 40°C[11][12] | Room temperature[1] | Room temperature[3] |

| Reaction Time | 1 to 12 hours[5] | 20 to 30 minutes[1][10] | 1 to 4 hours[3] |

| Typical Yields | Generally high to excellent[9] | High (>99% per cycle) | High |

A comparative study on the deprotection of 40 C-terminal amide peptides found that using 55% TFA in DCM for 30 minutes resulted in an average purity that was 9% higher than when using 100% TFA for 5 minutes.[13] The lower purity with 100% TFA was attributed to incomplete Boc removal due to insufficient resin swelling.[13]

Key Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid

This protocol describes a general and widely applicable method for the Boc protection of a broad range of amines using di-tert-butyl dicarbonate.[5]

Materials:

-

Amino acid (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equivalents)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a water/acetone mixture)

-

Base (e.g., Triethylamine, if required)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the amino acid in the chosen solvent in a round-bottom flask.

-

If required, add the base to the solution.

-

Add the di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[5]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group during an SPPS cycle.[1][10]

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution: 50% TFA in DCM (v/v)[10]

-

Dichloromethane (DCM), peptide synthesis grade

-

Isopropyl alcohol (IPA)

-

SPPS reaction vessel

Procedure:

-

Swell the peptide-resin in DCM.

-

Drain the solvent and add the deprotection solution (approximately 10 mL per gram of resin).[10]

-

Perform a short pre-wash by agitating for 5 minutes.[10]

-

Drain the solution and add a fresh portion of the deprotection solution.

-

Agitate the mixture for an additional 20-25 minutes at room temperature.[10]

-

Drain the deprotection solution.

-

Wash the peptide-resin thoroughly with DCM (2 times) and then with IPA (2 times) before proceeding to the neutralization step.[10]

Protocol 3: Neutralization in Boc-SPPS

Following Boc deprotection, the newly exposed N-terminal amine is in the form of a trifluoroacetate salt and must be neutralized to the free amine before the next coupling step.[14]

Materials:

-

Peptide-resin with TFA salt at the N-terminus

-

Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v)

-

Dichloromethane (DCM), peptide synthesis grade

-

SPPS reaction vessel

Procedure:

-

Wash the peptide-resin with DCM (3-5 times) to remove residual TFA.[14]

-

Add the neutralization solution to the peptide-resin (approximately 10 mL per gram of resin).[14]

-

Agitate the resin slurry for 2 minutes.[14]

-

Drain the neutralization solution.

-

Repeat steps 2 and 3 one more time.[14]

-

Wash the neutralized peptide-resin thoroughly with DCM (3-5 times) to remove excess base and the DIEA-TFA salt.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Common Side Reactions and Mitigation Strategies

While the Boc strategy is robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection is a reactive electrophile that can modify nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[1] This can be minimized by the addition of "scavengers" to the deprotection cocktail, such as dithiothreitol (DTE) or anisole, which trap the tert-butyl cations.[10]

-

Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly problematic when proline is the second amino acid. Utilizing in situ neutralization protocols can help to suppress this side reaction.[6]

-

Aspartimide Formation: Peptides containing aspartic acid, especially in sequences like Asp-Gly or Asp-Ser, are prone to the formation of a five-membered aspartimide ring under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides upon ring-opening. Using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction in Boc synthesis.[6]

Conclusion

The Boc protection strategy remains a powerful and relevant technique in peptide synthesis, particularly for the synthesis of long or challenging peptide sequences.[] Its well-understood chemistry, coupled with established protocols and mitigation strategies for common side reactions, ensures its continued utility in both academic research and industrial drug development. A thorough understanding of the principles and experimental nuances outlined in this guide is essential for any scientist seeking to successfully synthesize peptides using this classic and reliable methodology.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pivotal Role of N-Hydroxysuccinimide in Enhancing the Reactivity of Boc-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical agents, the strategic protection of amine functionalities is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability under a range of conditions and its facile removal under mild acidic treatment. Among the various reagents developed for the introduction of the Boc group, N-(tert-Butoxycarbonyloxy)succinimide (Boc-OSu) distinguishes itself through its enhanced reactivity and ease of use. This technical guide provides an in-depth exploration of the critical role that the N-hydroxysuccinimide (NHS) moiety plays in the reactivity of this compound, offering a valuable resource for researchers and professionals in the field. We will delve into the underlying chemical principles, present comparative data, provide detailed experimental protocols, and illustrate key concepts with signaling pathway and workflow diagrams.

The Chemistry of this compound: Unraveling the Role of N-Hydroxysuccinimide

The efficacy of this compound as a Boc-donating reagent is intrinsically linked to the chemical properties of the N-hydroxysuccinimide leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks one of the carbonyl carbons of the this compound molecule. The subsequent collapse of the tetrahedral intermediate results in the formation of a stable carbamate (the Boc-protected amine) and the departure of N-hydroxysuccinimide.

The superior performance of this compound compared to other Boc-donating reagents, such as di-tert-butyl dicarbonate (Boc-anhydride), can be attributed to the excellent leaving group ability of the N-hydroxysuccinimide anion. A good leaving group is characterized by its ability to stabilize the negative charge it acquires upon departure. The pKa of the conjugate acid of the leaving group is a reliable indicator of its stability; a lower pKa signifies a more stable anion and thus a better leaving group.

The conjugate acid of the N-hydroxysuccinimide leaving group is N-hydroxysuccinimide itself, which has a pKa of approximately 6.0.[1][2] This makes the NHS anion a significantly weaker base and therefore a much better leaving group than the tert-butoxide anion that departs from Boc-anhydride (the pKa of tert-butanol is around 18). This difference in leaving group ability directly translates to a lower activation energy for the reaction with amines, resulting in faster reaction rates and often higher yields under milder conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of N-hydroxysuccinimide and the application of Boc-donating reagents.

| Parameter | Value | Reference |

| pKa of N-hydroxysuccinimide | ~6.0 | [1][2] |

| Half-life of NHS-ester hydrolysis at pH 7.0, 0°C | 4-5 hours | [3] |

| Half-life of NHS-ester hydrolysis at pH 8.6, 4°C | 10 minutes | [3] |

Caption: Physicochemical Properties of N-hydroxysuccinimide.

| Reagent | Amine Substrate | Solvent | Base | Reaction Time | Yield | Reference | |---|---|---|---|---|---| | Boc-anhydride | Aniline | [BMIM][PF6] | - | 10 min | 95% |[4] | | Boc-anhydride | Benzylamine | Water/Acetone | - | 8-12 min | 98% |[5] | | Boc-anhydride | Various aliphatic and aromatic amines | Solvent-free | Iodine (catalyst) | - | High |[6] | | this compound | Primary amine-derivatized DNA analogue | Aqueous buffer | - | - | 5x more reactive than non-derivatized analogue |[7][8] |

Caption: Comparative Yields of Boc Protection under Various Conditions.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine using this compound

Materials:

-

Primary amine

-

This compound (N-(tert-Butoxycarbonyloxy)succinimide)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or DCM for extraction

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DMF or DCM (10 mL per mmol of amine).

-

Add TEA or DIPEA (1.1 - 1.5 eq) to the solution and stir at room temperature.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution dropwise to the amine solution over 15-30 minutes at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate or DCM (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary, typically using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: General Procedure for Boc Protection of a Primary Amine using Boc-Anhydride

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc-anhydride)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium Bicarbonate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or DCM for extraction

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the primary amine (1.0 eq) in DCM or THF (10 mL per mmol of amine).

-

Add TEA (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).

-

Add Boc-anhydride (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, add water to the reaction mixture.

-

Separate the organic layer and wash the aqueous layer with the extraction solvent (2 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if needed.

Visualizing the Chemistry: Diagrams and Workflows

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism of this compound with a primary amine.

Experimental Workflow

Caption: A typical experimental workflow for the Boc protection of an amine using this compound.

Reactivity Comparison

Caption: A qualitative comparison of the reactivity of this compound and Boc-Anhydride.

Conclusion

The inclusion of the N-hydroxysuccinimide moiety in this compound is a strategic chemical design that significantly enhances its reactivity as a Boc-donating reagent. The lower pKa of NHS compared to the leaving group of Boc-anhydride renders it a superior leaving group, thereby facilitating the nucleophilic attack by amines and accelerating the rate of carbamate formation. This heightened reactivity allows for milder reaction conditions, often leading to cleaner reactions and higher yields, which is particularly advantageous in the synthesis of sensitive and complex molecules. For researchers and professionals in drug development and peptide synthesis, a thorough understanding of the role of NHS in this compound reactivity is essential for optimizing synthetic strategies and achieving desired outcomes with greater efficiency and precision.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of N-(tert-Butoxycarbonyloxy)succinimide (Boc-OSu) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyloxy)succinimide, commonly referred to as Boc-OSu, is a widely utilized reagent in organic synthesis, particularly in peptide chemistry and bioconjugation. Its primary function is the introduction of the tert-butyloxycarbonyl (Boc) protecting group to primary and secondary amines, a critical step in the stepwise synthesis of peptides and other complex molecules. The solubility of this compound in various organic solvents is a crucial parameter for reaction setup, optimization, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, methodologies for its determination, and its application in amine protection workflows.

Core Concepts: Structure and Function of this compound

This compound is an N-hydroxysuccinimide (NHS) ester of Boc-anhydride. The NHS ester functionality makes it an efficient acylating agent, readily reacting with nucleophiles such as amines. The bulky tert-butoxycarbonyl group provides steric hindrance, rendering the protected amine unreactive to many reaction conditions, yet it can be selectively removed under mild acidic conditions.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. However, based on chemical properties and available information, a qualitative and semi-quantitative summary is presented in Table 1. Researchers are advised to determine the solubility for their specific application and conditions empirically.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility | Observations & Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Commonly used for coupling reactions. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Effective solvent for a variety of applications. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | A common solvent for synthesis and coupling. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[1] | Often used in extraction and purification. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] | General-purpose polar aprotic solvent. |

| Diethyl Ether | C₄H₁₀O | Nonpolar | Soluble[1] | A common nonpolar solvent. |

| Water | H₂O | Polar Protic | Insoluble[1] | This compound is hydrophobic. |

| Petroleum Ether | N/A | Nonpolar | Insoluble[1] | A nonpolar hydrocarbon solvent mixture. |

Note: "Soluble" indicates that clear solutions can be formed at concentrations practical for synthesis, though the exact limits are not specified in the available literature. It is recommended to perform small-scale solubility tests for specific concentration requirements.

Experimental Protocols

Gravimetric Method for Solubility Determination

This protocol outlines a general procedure for the quantitative determination of this compound solubility in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation vials

-

Rotary evaporator or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. This ensures the formation of a saturated solution.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature to permit any undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles. This step is critical to ensure only the dissolved solute is measured.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Mass Determination: Weigh the vial containing the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial.

-

Solubility Calculation: The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used for dissolution.

Mandatory Visualizations

Boc-Protection of an Amine Workflow

The following diagram illustrates the general workflow for the protection of a primary amine using this compound.

References

A Technical Deep Dive: Boc-OSu vs. Boc Anhydride for Amine Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the intricate pathways of pharmaceutical development. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this purpose, prized for its broad stability and facile, acid-labile removal.[1][2] The two most prominent reagents for the introduction of the Boc group are tert-butyl N-succinimidyl carbonate (Boc-OSu) and di-tert-butyl dicarbonate (Boc anhydride). This in-depth technical guide provides a comprehensive comparison of these two critical reagents, encompassing their reaction mechanisms, reactivity, practical applications, and safety considerations to inform rational reagent selection in complex synthetic endeavors.

Core Chemical & Physical Properties

A foundational understanding of the physical and chemical properties of each reagent is crucial for their effective handling, storage, and application.

| Property | This compound | Boc Anhydride |

| CAS Number | 13139-12-3 | 24424-99-5 |

| Molecular Weight | 215.20 g/mol | 218.25 g/mol |

| Appearance | White to off-white solid[3] | Colorless solid or liquid |

| Melting Point | ~95 °C (decomposes) | 23 °C |

| Boiling Point | Not applicable | 56-57 °C at 0.5 mmHg |

| Storage Temperature | -20°C[4] | 2-8°C |

| Solubility | Soluble in organic solvents like DMF, DMSO, DCM, and Ethyl Acetate. Limited solubility in water.[3] | Soluble in most organic solvents. Insoluble in water. |

| Stability | Susceptible to hydrolysis. Should be stored in a cool, dry place.[3] Gradual decomposition at room temperature.[5] | Moisture-sensitive; hydrolyzes to tert-butanol and CO2.[6] Stable under recommended storage conditions.[7][8] |

Reaction Mechanisms and Byproducts

The fundamental difference in the reactivity of this compound and Boc anhydride lies in their leaving groups upon nucleophilic attack by an amine.

Boc Anhydride: The reaction of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the Boc-protected amine, carbon dioxide, and a tert-butoxide anion, which is subsequently protonated to form tert-butanol.[9][10][11] The evolution of gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction.[2]

This compound: The reaction with this compound also follows a nucleophilic acyl substitution pathway. The amine attacks the carbonyl carbon of the activated ester, displacing the N-hydroxysuccinimide (NHS) leaving group.[12] NHS is a good leaving group, facilitating the reaction under mild conditions.

The byproducts of these reactions are a key differentiating factor in their application.

| Reagent | Byproducts | Removal Strategy |

| Boc Anhydride | tert-Butanol and Carbon Dioxide (CO₂) | tert-Butanol can be removed by aqueous workup or evaporation. CO₂ evolves as a gas. |

| This compound | N-Hydroxysuccinimide (NHS) | NHS is water-soluble and can be readily removed by aqueous extraction.[12] |

Comparative Analysis

While both reagents are effective for Boc protection, their suitability depends on the specific substrate and reaction conditions.

| Feature | This compound | Boc Anhydride |

| Reactivity | Highly reactive towards primary and secondary amines. | Highly reactive; can sometimes lead to over-reaction or side reactions with sensitive substrates.[13] |

| Substrate Scope | Widely used in peptide synthesis for the protection of amino acids.[3] | Broad substrate scope, including primary and secondary aliphatic and aromatic amines.[14][15] |

| Reaction Conditions | Typically performed in aprotic solvents like DMF or DCM, often with a non-nucleophilic base if the amine is a salt.[16] | Versatile conditions; can be run neat, in various organic solvents (THF, DCM, etc.), or even in water, with or without a base (e.g., TEA, NaOH, NaHCO₃).[15][17] |

| Side Reactions | Generally clean reactions with minimal side-product formation. | Can lead to the formation of isocyanates, ureas, and N,N-di-Boc protected amines, especially with less nucleophilic amines or under forcing conditions.[1][18] |

| Work-up | Simple aqueous work-up to remove the water-soluble NHS byproduct.[12] | Aqueous work-up is typically straightforward for the removal of tert-butanol and any remaining base. |

| Cost-Effectiveness | Generally more expensive per mole.[19][20] | More economical, particularly for large-scale synthesis.[21][22][23][24] |

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the Boc protection of a model primary amine, benzylamine, are presented below.

Protocol 1: Boc Protection of Benzylamine using Boc Anhydride

Materials:

-

Benzylamine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of benzylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.1 eq).

-

Add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq) in DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-benzylamine.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

Protocol 2: Boc Protection of Benzylamine using this compound

Materials:

-

Benzylamine

-

tert-Butyl N-succinimidyl carbonate (this compound)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzylamine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add tert-butyl N-succinimidyl carbonate (this compound) (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ solution to remove the N-hydroxysuccinimide byproduct, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-benzylamine.

-

Purify by flash column chromatography on silica gel if required.

Visualization of Key Processes

Reaction Mechanisms

Caption: Reaction mechanisms for amine protection.

Experimental Workflow Comparison

Caption: Comparative experimental workflows.

Decision-Making Logic for Reagent Selection

Caption: Logic for selecting the appropriate Boc reagent.

Safety and Handling

Both this compound and Boc anhydride require careful handling in a laboratory setting.

Boc Anhydride:

-

Hazards: Flammable solid and liquid, causes skin and eye irritation, and may be harmful if inhaled.[7][8] Vapors may form explosive mixtures with air.[7]

-

Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[8]

-

Storage: Store in a cool, dry, well-ventilated area, typically between 2-8°C.[7] The container should be tightly sealed to prevent moisture ingress.[6]

This compound:

-

Hazards: May cause skin, eye, and respiratory tract irritation. Limited toxicological data is available, so it should be handled as a potentially hazardous substance.[16]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

-

Storage: Store in a cool, dry place, typically at -20°C, to maintain stability and prevent decomposition.[4]

Conclusion

The choice between this compound and Boc anhydride for amine protection is a nuanced decision that hinges on the specific requirements of the synthetic route. Boc anhydride stands out as a versatile, cost-effective, and widely used reagent with a broad substrate scope and flexible reaction conditions. Its primary drawback is the potential for side reactions with sensitive substrates. This compound, while more expensive, offers a cleaner reaction profile with a simple workup, making it an excellent choice for high-purity applications such as peptide synthesis. Ultimately, a thorough understanding of the substrate's properties, the desired scale of the reaction, and economic considerations will guide the prudent chemist to the optimal choice for successful and efficient amine protection.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound = 98.0 CHN 13139-12-3 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 19. ivychem.com [ivychem.com]

- 20. This compound = 98.0 CHN 13139-12-3 [sigmaaldrich.com]

- 21. zauba.com [zauba.com]

- 22. 24424-99-5 Di-tert-butyl dicarbonate AKSci J90087 [aksci.com]

- 23. biomall.in [biomall.in]

- 24. peptide.com [peptide.com]

An In-depth Technical Guide to the Synthesis and Purification of N-(tert-Butoxycarbonyloxy)succinimide (Boc-OSu)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(tert-Butoxycarbonyloxy)succinimide (Boc-OSu), a critical reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis, particularly in peptide chemistry.

Physicochemical Properties

This compound, also known as tert-Butyl N-succinimidyl carbonate, is a stable, crystalline solid widely used for the N-protection of amines.[1][2] Its key properties are summarized below.

| Property | Value | Citations |

| CAS Number | 13139-12-3 | [1][3] |

| Molecular Formula | C₉H₁₃NO₅ | [1][3] |

| Molecular Weight | 215.20 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | ~95 °C (decomposes) | [3] |

| Purity | ≥98.0% | [1][3] |

| Storage Conditions | -20°C, protect from moisture | [3][4][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF) | [4] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of N-hydroxysuccinimide (NHS) with a Boc-group precursor, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). An alternative method involves the reaction between di-tert-butyl dicarbonate (Boc₂O) and N-hydroxysuccinimide. The DCC-mediated coupling is detailed below.

Caption: General workflow for the DCC-mediated synthesis of this compound derivatives.

This protocol is adapted from a standard procedure for synthesizing Boc-protected amino acid OSu esters and serves as a representative example for this compound synthesis.[6]

Materials:

-

N-Boc-glycine (1 equivalent)

-

N-hydroxysuccinimide (NHS) (1.1 equivalents)

-

N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for recrystallization

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-glycine (1 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous DCM.[4][6]

-

Cool the stirred solution to 0°C using an ice bath.[4]

-

Slowly add a solution of DCC (1.1 eq.) dissolved in a minimal amount of anhydrous DCM to the reaction mixture.[4]

-

A white precipitate of dicyclohexylurea (DCU) will form.[4]

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture (e.g., over celite) to remove the DCU precipitate.[6]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3 times) and brine (2 times).[4]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][6]

Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts like DCU. The primary method for purifying crude this compound is recrystallization.

Materials:

-

Crude this compound solid

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve the crude solid obtained from the synthesis in a minimum amount of warm ethyl acetate.

-

Slowly add hexanes to the solution until it becomes cloudy, indicating the onset of precipitation.

-

Allow the solution to cool slowly to room temperature and then place it in a freezer (-15°C to -20°C) to maximize crystal formation.

-

Collect the pure crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the final product under vacuum to remove any residual solvent.[4] A crystalline powder should be obtained.[6]

Quality Control and Characterization

To ensure the identity and purity of the synthesized this compound, several analytical techniques are employed.

References

Technical Guide: N-(tert-Butoxycarbonyloxy)succinimide (CAS 13139-12-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical reagent with CAS number 13139-12-3, identified as N-(tert-Butoxycarbonyloxy)succinimide. Commonly referred to as Boc-OSu or tert-Butyl N-succinimidyl carbonate, this compound is a highly efficient electrophilic reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto primary and secondary amines. Its principal application lies in synthetic organic chemistry, particularly in solid-phase and solution-phase peptide synthesis, where the selective and temporary masking of amine functionality is critical. This guide details the compound's chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates key chemical processes through workflow and mechanism diagrams.

Chemical Identification and Properties

This compound is a white, crystalline solid that serves as a stable and effective alternative to the more commonly used di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) for the N-Boc protection of amino acids and other amine-containing molecules.[1][2][3]

General Information

| Identifier | Value |

| CAS Number | 13139-12-3[1][2][3] |

| IUPAC Name | tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate |

| Synonyms | This compound, tert-Butyl N-succinimidyl carbonate, N-(tert-Butoxycarbonyloxy)succinimide[1][2] |

| Molecular Formula | C₉H₁₃NO₅[2] |

| Molecular Weight | 215.20 g/mol [2] |

| Canonical SMILES | CC(C)(C)OC(=O)ON1C(=O)CCC1=O[3] |

| InChI Key | VTGFSVGZCYYHLO-UHFFFAOYSA-N[3] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White crystalline powder/solid | [1][4] |

| Melting Point | ~95 °C (with decomposition) | [1][3] |

| Boiling Point | 272.8 ± 23.0 °C (Predicted) | [1] |

| Density | 1.268 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ether, ethyl acetate, acetone; Insoluble in water, petroleum ether. | [5][6] |

| Storage Temperature | -20 °C, moisture sensitive | [1][3] |

Safety and Handling

| Hazard Information | Details |

| Hazard Codes | Xn (Harmful)[1] |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[3][7] |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352[3][7] |

| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US)[3][7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[4] |

| Hazardous Decomposition | Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4] |

Mechanism of Action and Application

The primary function of this compound is to act as an efficient Boc-donating reagent. The chemical reaction is a nucleophilic acyl substitution where the amine nucleophile attacks the carbonyl carbon of the this compound molecule. This results in the formation of a stable tert-butyl carbamate and displaces the N-hydroxysuccinimide (NHS) leaving group.[4] The NHS byproduct is water-soluble, facilitating its removal during aqueous workup procedures.[4]

The Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions (e.g., neutral, basic, reducing) while being easily and selectively cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[4][8]

Figure 1: Mechanism of Boc protection using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in the protection of a generic primary amine.

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a standard procedure for the protection of a primary amine, such as the alpha-amino group of an amino acid, in a solution phase.

Materials:

-

Amino acid (or other primary/secondary amine)

-

N-(tert-Butoxycarbonyloxy)succinimide (this compound) (1.1 - 1.2 equivalents)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 - 2.0 equivalents)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar. If the amine is provided as a hydrochloride or other salt, it must first be neutralized by adding an equivalent of base and stirring for 10-15 minutes.

-

Addition of Reagents: To the stirred solution, add the base (e.g., TEA, 1.5 eq.) followed by a solution of this compound (1.1 eq.) in the same solvent.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 2-4 hours).

-

Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This step removes the N-hydroxysuccinimide byproduct and any excess acid/base.[4] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected product.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or by recrystallization.

Figure 2: General experimental workflow for N-Boc protection.

Protocol for Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

-

Boc-protected compound

-

Deprotection reagent: Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

Scavenger (optional, for sensitive peptides): Triisopropylsilane (TIS) or Anisole

-

Nitrogen or Argon source

-

Rotary evaporator

Procedure:

-

Preparation: Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Deprotection: Add TFA to the solution (typically 25-50% v/v in DCM). If the substrate contains sensitive functional groups, add a scavenger (e.g., TIS, 2-5% v/v).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The evolution of CO₂ and isobutylene gas is often observed.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

-

Final Product: The resulting product is the amine salt (e.g., trifluoroacetate salt), which can be used directly in subsequent steps or neutralized to obtain the free amine.

Analytical Characterization

The success of the protection reaction should be confirmed using standard analytical techniques.

| Technique | Expected Outcome for Boc-Protected Product |

| TLC | A new spot with a different Rf value compared to the starting amine. |

| ¹H NMR | Appearance of a characteristic singlet at ~1.4 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc moiety.[9] |

| ¹³C NMR | Appearance of signals corresponding to the Boc group: a quaternary carbon around 80 ppm (C(CH₃)₃) and a carbonyl carbon around 155 ppm.[10] |

| HPLC | A single, well-defined peak at a different retention time from the starting material. Chiral HPLC can be used to confirm enantiomeric purity.[][12] |

| Mass Spectrometry | The observed molecular weight should correspond to the calculated mass of the Boc-protected compound. |

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Sentinel of Synthesis: A Technical Guide to the Safe Handling and Application of Boc-OSu

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and bioconjugation, the precise and controlled manipulation of reactive functional groups is paramount. N-(tert-Butoxycarbonyloxy)succinimide, commonly known as Boc-OSu, stands as a cornerstone reagent for the protection of primary and secondary amines. Its widespread use in the synthesis of complex peptides and modified biomolecules necessitates a thorough understanding of its properties, reactivity, and the critical safety precautions required for its handling. This guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, comprehensive safety and handling protocols, and detailed experimental procedures for its application in research and development.

Compound Profile and Properties

This compound, with the chemical formula C₉H₁₃NO₅, is a white to off-white solid widely utilized for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto amine functionalities.[1][2] The Boc group is favored for its stability under a range of reaction conditions and its facile removal under moderately acidic conditions, a key feature in stepwise synthetic strategies.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 13139-12-3 | [2][3][4] |

| Molecular Weight | 215.20 g/mol | [2][3][4] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | ~95 °C (decomposes) | [2][3][6] |

| Solubility | Soluble in ether, ethyl acetate, acetone; Insoluble in water, petroleum ether | [5] |

| Storage Temperature | -20°C | [2][3][6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to prevent exposure. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[1] Ingestion may also be harmful.[7]

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement | References |

| Hazard Class | Acute Tox. 4 Oral | H302 | Harmful if swallowed |

| Skin Sens. 1 | H317 | May cause an allergic skin reaction | |

| Precautionary | Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling | ||

| P270 | Do not eat, drink or smoke when using this product | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water |

Personal Protective Equipment (PPE)

Due to the potential hazards, a comprehensive suite of personal protective equipment must be worn at all times when handling this compound.[8]

-

Respiratory Protection : A NIOSH-approved N95 dust mask or equivalent respirator is essential, particularly when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.[1][8][9]

-

Eye and Face Protection : Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[7][8]

-

Skin Protection : A fully buttoned lab coat and chemical-resistant gloves (e.g., nitrile) are required. For procedures with a higher risk of splashes, additional protective clothing may be necessary.[1][7][8]

Handling, Storage, and Disposal

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring laboratory safety.

-

Handling : Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7][10] Avoid generating dust during handling.[11] Keep the reagent away from heat and sources of ignition.[7]

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.[2][3][7] Protect containers from physical damage and check regularly for leaks.[1] this compound is classified under Storage Class 11 (Combustible Solids).[1][9]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases, which could degrade the compound.[1]

-

Disposal : Dispose of this compound and any contaminated materials as hazardous waste through a certified hazardous waste management service.[11] Do not dispose of down the drain or in regular trash.[11] Contaminated packaging should be treated as the chemical itself.[11]

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

-

Inhalation : Move the victim to fresh air.[12]

-

Skin Contact : Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[12]

-

Eye Contact : Rinse eyes with pure water for at least 15 minutes as a precaution.[7][12]

-

Ingestion : Rinse mouth with water.[12] Immediately give a glass of water.[1] Seek medical attention.

Experimental Protocols

The primary application of this compound is the protection of amines. The following protocols provide detailed methodologies for this key reaction in both solution-phase and solid-phase synthesis.

General Protocol for Boc Protection of a Primary Amine (Solution-Phase)

This protocol describes a general procedure for the N-tert-butyloxycarbonylation of a primary amine in solution.

Methodology:

-

Dissolution : Dissolve the amine substrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2]

-

Addition of this compound : Add this compound (1.05-1.2 equivalents) to the stirred solution.

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the reaction mixture to neutralize the N-hydroxysuccinimide byproduct.[2]

-

Reaction : Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup :

-

Quench the reaction with the addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted this compound and N-hydroxysuccinimide, and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by column chromatography on silica gel if necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. pnas.org [pnas.org]

- 11. peptide.com [peptide.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of Orthogonal Protection in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of complex peptides, a cornerstone of modern drug discovery and biomedical research, hinges on the elegant principle of orthogonal protection. This guide provides a comprehensive overview of this core concept, detailing the chemical strategies, experimental protocols, and logical frameworks that enable the precise and efficient assembly of intricate peptide structures. By leveraging a palette of protecting groups with distinct chemical liabilities, researchers can orchestrate a sequence of reactions to build and modify peptides with a high degree of control, paving the way for novel therapeutics and research tools.

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups present in the molecule.[1][2] This allows for the stepwise elongation of the peptide chain and the site-specific modification of amino acid side chains.[1] The primary functional groups requiring protection are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid).[1][3] An ideal protecting group is easily introduced, stable throughout the synthesis, and can be removed with high yield under mild conditions that do not degrade the peptide.[3]

The two most prevalent orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches. The Fmoc/tBu strategy is favored for its use of milder deprotection conditions.[4]

Key Protecting Groups and Deprotection Strategies

The selection of an appropriate orthogonal protection scheme is dictated by the complexity of the target peptide. For the synthesis of peptides with post-translational modifications, cyclic structures, or branched architectures, a third or even fourth dimension of orthogonality is often necessary.[1][5]

Data Presentation: Orthogonal Protecting Groups for Amino Acid Side Chains

The following tables summarize common protecting groups for various amino acid side chains, categorized by their removal conditions. This allows for a direct comparison to facilitate the design of a robust orthogonal protection strategy.

Table 1: Acid-Labile Side-Chain Protecting Groups (Commonly used in Fmoc/tBu Strategy)